molecular formula C8H6F4O2S B2991279 [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride CAS No. 1892828-50-0

[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride

Cat. No.: B2991279
CAS No.: 1892828-50-0
M. Wt: 242.19
InChI Key: VKMYOGFULCPIJT-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride: is an organic compound with the molecular formula C8H6F4O2S . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Biochemical Pathways

The biochemical pathways affected by [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride are currently unknown . As research progresses, it is expected that the compound’s role in various biochemical pathways will be revealed.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-(Trifluoromethyl)benzyl alcohol+Methanesulfonyl chloride[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride+HCl\text{3-(Trifluoromethyl)benzyl alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Trifluoromethyl)benzyl alcohol+Methanesulfonyl chloride→[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form and .

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: Bases like triethylamine or pyridine to facilitate the reaction.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Hydrolysis Products: 3-(Trifluoromethyl)benzenesulfonic acid and hydrofluoric acid.

Scientific Research Applications

Chemistry:

    Reagent in Organic Synthesis:

Biology:

    Enzyme Inhibition Studies: The compound is used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.

Medicine:

    Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, especially those requiring the trifluoromethyl group for enhanced biological activity.

Industry:

    Material Science: The compound is used in the development of materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

  • [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride
  • [2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride
  • [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride

Uniqueness: The presence of the trifluoromethyl group in the meta position of the phenyl ring in [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride imparts unique electronic and steric properties compared to its ortho and para counterparts. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMYOGFULCPIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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